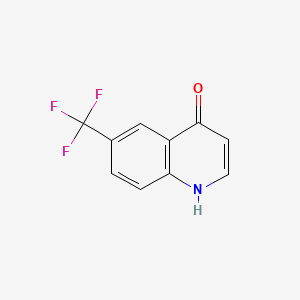

6-(Trifluoromethyl)quinolin-4-ol

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVPELVRVTMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379406 | |

| Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-51-1 | |

| Record name | 6-(Trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49713-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Trluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trluoromethyl)quinolin-4-ol is a heterocyclic organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position. The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry and drug development. This electron-withdrawing moiety is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Quinoline derivatives themselves are scaffolds for a wide array of biologically active compounds, including antimalarial and anticancer agents.[2] This guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of 6-(Trluoromethyl)quinolin-4-ol to support research and development efforts.

Core Chemical Properties

The fundamental chemical and physical properties of 6-(Trluoromethyl)quinolin-4-ol are summarized below. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)quinolin-4-ol

| Property | Value | Reference(s) |

| CAS Number | 49713-51-1 | [3] |

| Molecular Formula | C₁₀H₆F₃NO | [3] |

| Molecular Weight | 213.16 g/mol | [3] |

| Melting Point | 265 °C | [3] |

| Appearance | Off-white to Light-colored solid (anticipated) | [4] |

| Storage Conditions | 2-8°C, Store under inert gas (Nitrogen) | [3] |

Note: Appearance is inferred from similar compounds like 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Synthesis Protocol

The synthesis of 4-hydroxyquinoline derivatives, including 6-(Trluoromethyl)quinolin-4-ol, is commonly achieved via the Conrad-Limpach reaction or a similar acid-catalyzed cyclization. The following protocol describes a general and effective method for synthesizing substituted 4-hydroxy-2-(trifluoromethyl)quinolines.[5]

General Experimental Protocol: Acid-Catalyzed Cyclization

This procedure involves the reaction of a substituted aniline with an ethyl β-ketoester followed by thermal cyclization. For the synthesis of 6-(Trluoromethyl)quinolin-4-ol, 4-(trifluoromethyl)aniline would be the appropriate starting aniline.

Materials:

-

4-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated aqueous NH₄HCO₃ solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the substituted aniline (e.g., 4-(trifluoromethyl)aniline, 2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).[5]

-

Heat the reaction mixture to 140°C and allow it to reflux overnight. Water generated during the reaction is collected in the Dean-Stark trap.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄HCO₃ solution, water, and saturated brine.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.[5]

-

Purify the residue using silica gel column chromatography (e.g., with a petroleum ether:ethyl acetate gradient, such as 80:20) to yield the final product as a solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Properties

While specific spectral data for 6-(Trluoromethyl)quinolin-4-ol is not widely published, the expected characteristics can be inferred from analyses of closely related trifluoromethylated quinoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons on the quinoline ring system are expected to appear in the δ 7.0-8.5 ppm range. The hydroxyl proton may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons of the quinoline core. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling, with a typical ¹JCF coupling constant of around 275 Hz.[6]

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[7] A single, sharp singlet is expected for the -CF₃ group, with a chemical shift typically in the range of -60 to -65 ppm relative to CFCl₃.[6][8]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

-

C-F Stretches: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 213.16 g/mol . Fragmentation patterns would likely involve the loss of fragments such as CO, HCN, and CF₃.

Biological Activity and Applications

The this compound scaffold is a valuable starting point for drug discovery due to the established bioactivity of related compounds.

-

Anticancer Potential: The introduction of a trifluoromethyl group can enhance the targeting and inhibitory activity of molecules against tumor cells.[1] Quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models and have shown anticancer activity in vitro.[9]

-

Antimalarial Activity: The quinoline core is fundamental to many antimalarial drugs. Trifluoromethylated quinoline derivatives have been synthesized and shown to be effective against drug-resistant strains of malaria.[2]

-

Metabolic Stability: The trifluoromethyl group is known to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of drug candidates.[10]

-

Precursor for Further Synthesis: The hydroxyl group at the 4-position can be a handle for further chemical modification, such as nucleophilic substitution, to generate libraries of new compounds for screening. For instance, related fluoro-hydroxy-trifluoromethyl-quinolines are used as precursors for synthesizing thioquinolines with antitubercular and antiplasmodial activities.[4]

No specific signaling pathways involving this compound have been definitively elucidated in the available literature. However, based on the activity of related isoquinolinone inhibitors, potential targets could include pathways involved in DNA repair (e.g., PARP inhibition) or epigenetic regulation.[11] Experimental validation is required to confirm such activities for this specific compound.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and materials science. Its synthesis is achievable through established protocols, and its chemical structure suggests a strong potential for biological activity, particularly in oncology and infectious diseases. The physicochemical and spectral data outlined in this guide provide a foundational resource for researchers aiming to explore the therapeutic potential and applications of this and related trifluoromethylated quinoline derivatives.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 49713-51-1 [m.chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. biophysics.org [biophysics.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-ol (CAS: 49713-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)quinolin-4-ol, with the CAS number 49713-51-1, is a fluorinated heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 6-position is anticipated to modulate the compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and target binding affinity. While specific experimental data on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and hypothesized biological activities based on the well-established chemistry and pharmacology of related quinoline derivatives. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts centered on this promising molecule.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. The high melting point is characteristic of the quinolin-4-ol scaffold, which can exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-one form. This tautomerism can influence its hydrogen bonding capabilities and solubility.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 49713-51-1 | [1] |

| Molecular Formula | C₁₀H₆F₃NO | [1] |

| Molecular Weight | 213.16 g/mol | [1] |

| Melting Point | 265 °C | [1] |

| Appearance | Off-white solid (predicted) | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Conrad-Limpach/Gould-Jacobs Reaction

A highly plausible route to this compound is through a Conrad-Limpach or Gould-Jacobs type reaction, starting from 4-(trifluoromethyl)aniline and a β-ketoester such as diethyl malonate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure adapted from established methods for the synthesis of quinolin-4-ols. Optimization will be necessary for the specific synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)aniline

-

Diethyl malonate

-

Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., Dowtherm A)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of 4-(trifluoromethyl)aniline and diethyl malonate are mixed. The mixture is heated, typically at 140-160 °C, for a period of 2-4 hours to facilitate the initial condensation reaction and elimination of ethanol, forming the intermediate ethyl 3-(4-(trifluoromethyl)anilino)acrylate. Progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The reaction mixture containing the intermediate is added to a high-boiling solvent such as Dowtherm A, preheated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes to effect cyclization. Alternatively, the intermediate can be isolated and then treated with a cyclizing agent like polyphosphoric acid at an elevated temperature.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with a suitable solvent like petroleum ether to precipitate the crude product. The solid is collected by filtration and washed with a non-polar solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid). Purity can be assessed by melting point determination and chromatographic techniques.

Hypothesized Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not currently available. However, the quinoline scaffold is known for a wide range of pharmacological effects, and the introduction of a trifluoromethyl group often enhances biological activity.

Potential Anti-inflammatory Activity

Many quinoline derivatives exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways. It is hypothesized that this compound may modulate pathways such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 6-(Trifluoromethyl)quinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring a quinoline core. The trifluoromethyl group at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 49713-51-1[1] |

| Molecular Formula | C₁₀H₆F₃NO[1] |

| Molecular Weight | 213.16 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=O)C=C2 |

| InChI Key | CEIVPELVRVTMJW-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 265 °C | [1] |

| Boiling Point | 265.5 °C (at 760 mmHg) | [2] |

| Density | 1.427 g/cm³ | [2] |

| Flash Point | 114.4 °C | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Spectroscopic Data (Predicted and Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be estimated using computational models and by comparison with structurally similar quinolin-4-one derivatives.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~6.3 | s |

| H3 | ~7.9 | d |

| H5 | ~8.3 | s |

| H7 | ~7.8 | d |

| H8 | ~7.6 | d |

| NH | ~12.0 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~110 |

| C3 | ~140 |

| C4 | ~178 |

| C4a | ~125 |

| C5 | ~122 |

| C6 | ~128 (q, J ≈ 30 Hz) |

| C7 | ~120 |

| C8 | ~118 |

| C8a | ~142 |

| CF₃ | ~124 (q, J ≈ 270 Hz) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The tautomeric equilibrium between the -ol and -one forms will influence the spectrum, particularly in the carbonyl and hydroxyl stretching regions.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3400-3200 | Broad |

| N-H stretch | 3300-3100 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (amide) | 1680-1640 | Strong |

| C=C stretch (aromatic) | 1620-1580 | Medium |

| C-F stretch | 1350-1100 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO, HF, and cleavage of the quinoline ring system.[3]

Table 6: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 213 | [M]⁺ |

| 185 | [M-CO]⁺ |

| 166 | [M-CO-F]⁺ |

| 144 | [M-CF₃]⁺ |

Synthesis Protocols

The synthesis of this compound can be approached through established methods for quinolin-4-one synthesis, such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction.[4][5]

Proposed Synthesis via Conrad-Limpach Reaction

This method involves the condensation of an aniline with a β-ketoester.

Experimental Protocol:

-

Step 1: Condensation. 4-(Trifluoromethyl)aniline is reacted with ethyl acetoacetate in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The mixture is heated under reflux with a Dean-Stark apparatus to remove water.

-

Step 2: Cyclization. The resulting enamine intermediate is cyclized at high temperature (typically 250-300 °C) in a high-boiling point solvent such as Dowtherm A or mineral oil to yield this compound.

-

Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

biological activity of trifluoromethyl quinolines

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl Quinolines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure, forming the core of numerous natural and synthetic compounds with a vast array of biological activities.[1][2][3][4] Its versatility has made it a cornerstone in medicinal chemistry, leading to the development of drugs for treating cancer, malaria, and various infections.[2][4][5] The introduction of a trifluoromethyl (CF₃) group into the quinoline ring is a key strategy in modern drug design.[6] The unique electronic properties of the CF₃ moiety—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, often leading to increased biological activity and better bioavailability.[1][6][7][8]

This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl quinolines, with a focus on their anticancer, antimicrobial, antimalarial, and other notable therapeutic potentials. It summarizes quantitative data, details key experimental methodologies, and visualizes critical biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Trifluoromethyl quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[1] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways critical for tumor growth and survival, inhibition of essential enzymes, and induction of programmed cell death (apoptosis).[1][9]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various trifluoromethyl quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound required to inhibit cell proliferation by 50%.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 15 (Urea Derivative) | Not specified | More active than Doxorubicin | [10] |

| Compound 10b (Quinazoline) | PC3 (Prostate) | 3.02 | [11] |

| LNCaP (Prostate) | 3.45 | [11] | |

| K562 (Leukemia) | 3.98 | [11] | |

| Compound 6b (Quinoline) | LNCaP (Prostate) | Nanomolar concentration | [12] |

| Compound 15 (Quinoline) | MCF-7 (Breast) | 0.0977 | [12] |

| Compound 6a (Fluorinated Quinoline) | MDA-MB-468 (Breast) | ~4.0 | [13] |

| Compound 6b (Fluorinated Quinoline) | MDA-MB-468 (Breast) | ~5.0 | [13] |

| Compound 6f (Fluorinated Quinoline) | MDA-MB-468 (Breast) | ~2.0 | [13] |

| N-(4-fluorobenzyl)-2-methylquinolin-4-amine | A549 (Lung) | 0.96 | [4] |

Mechanisms of Anticancer Action

Several signaling pathways and cellular processes have been identified as targets for trifluoromethyl quinolines.

-

PI3K/Akt/mTOR Pathway Inhibition: Molecular docking studies suggest that some trifluoromethyl quinoline derivatives bind to the active site of PI3K (Phosphoinositide 3-kinase), a central node in a signaling pathway that is frequently dysregulated in cancer and is crucial for cell proliferation and survival.[10]

-

EGFR Signaling Pathway Modulation: The Epidermal Growth Factor Receptor (EGFR) pathway is another critical target.[9] Quinoline derivatives can inhibit EGFR tyrosine kinase, disrupting downstream signaling cascades that promote cell growth.[14]

-

Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells. For example, compound 10b was found to trigger apoptosis and inhibit tumor cell migration.[11][12]

-

Tubulin Polymerization Inhibition: Some compounds function by targeting the colchicine binding site on tubulin, thereby inhibiting its polymerization into microtubules, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic potential of compounds on cancer cells.[1][9]

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl quinoline test compound and a positive control (e.g., Doxorubicin) in the culture medium.[1] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[1]

-

Incubation: Incubate the plates for 48–72 hours under the same conditions.[1]

-

MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][9]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Quinolone-based compounds have a long history as effective antimicrobial agents. The addition of a trifluoromethyl group can enhance this activity, leading to potent agents against a range of bacterial and fungal pathogens, including drug-resistant strains.[15][16]

Quantitative Antimicrobial Data

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound | Microbial Strain | Gram Type | MIC (µg/mL) | Reference |

| CS-940 | Acinetobacter spp. | Negative | 0.03 (MIC₉₀) | [17] |

| S. maltophilia | Negative | 2 (MIC₉₀) | [17] | |

| H. influenzae | Negative | ≤0.06 (MIC₉₀) | [17] | |

| S. aureus (Oxacillin-susceptible) | Positive | 2- to 8-fold more active than ciprofloxacin | [17] | |

| Enterococcus faecium | Positive | 4 (MIC₉₀) | [17] | |

| HSN584 (Isoquinoline) | S. aureus (MRSA, VRSA) | Positive | 4 - 8 | [15] |

| E. faecium (VRE) | Positive | 4 - 8 | [15] | |

| Compound 2 | MRSA | Positive | 3.0 | [18] |

| MRSE | Positive | 3.0 | [18] | |

| VRE | Positive | 3.0 | [18] | |

| Compound 4 | MRSA | Positive | 0.75 | [18] |

| VRE | Positive | 0.75 | [18] | |

| ACNBF (Aniline) | V. vulnificus | Negative | 75 | [19] |

| ITFMA (Aniline) | V. vulnificus | Negative | 50 | [19] |

Note: MIC₉₀ is the concentration required to inhibit 90% of isolates.

Mechanism of Antimicrobial Action

The primary mechanism of action for fluoroquinolones, including many trifluoromethyl derivatives, is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[15][][21][22]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Its inhibition is the main mechanism of action against Gram-negative bacteria.[][22]

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) replicated circular DNA chromosomes, allowing them to segregate into daughter cells. Its inhibition is the primary mechanism against Gram-positive bacteria.[][22]

By inhibiting these enzymes, trifluoromethyl quinolines disrupt DNA replication, repair, and recombination, leading to rapid bacterial cell death.[15][23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

-

Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Other Notable Biological Activities

The structural versatility of trifluoromethyl quinolines has led to their investigation in several other therapeutic areas.

-

Antimalarial Activity: Malaria remains a major global health issue, and drug resistance necessitates the development of new therapeutics.[24] Trifluoromethyl quinolines, including derivatives of the well-known antimalarial drug mefloquine, have shown significant activity against Plasmodium falciparum.[2] Derivatives with two CF₃ groups have demonstrated slightly higher in vitro activity than those with one, with IC₅₀ values as low as 4.8 µg/mL.[25] The proposed mechanism for some of these compounds is the intercalation into the parasite's DNA.[25]

-

Anti-inflammatory Activity: Several quinoline derivatives have been explored as anti-inflammatory agents by targeting enzymes like Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[26][27] The specific activity often depends on the nature and position of substituents on the quinoline ring.[26][27]

-

Analgesic and Antiepileptic Activity: Certain quinoline-derived α-trifluoromethylated alcohols have been identified as potent sodium channel blockers.[28][29] This mechanism allows them to exhibit both antiepileptic and analgesic properties, making them promising candidates for alleviating neuropathic pain.[28][29]

-

Antiviral Activity: Computational studies have suggested that fluorine-based quinolines, specifically 3-[3-(Trifluoromethyl)phenyl]quinoline, could act as potent inhibitors for proteins involved in the assembly of the SARS-CoV-2 virus, indicating potential applications in treating viral diseases.[30]

Synthesis of Trifluoromethyl Quinolines

The synthesis of these valuable compounds often involves multi-step pathways. A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction . This process typically starts with a substituted aniline, such as 3-(trifluoromethyl)aniline, which reacts with a malonate derivative. This is followed by a thermal cyclization at high temperatures to form the quinoline ring system, with the CF₃ group's position determined by its placement on the starting aniline. Other established methods include the Skraup, Friedlander, and Doebner–von Miller syntheses.[7]

Conclusion

Trifluoromethyl quinolines represent a highly promising and versatile class of heterocyclic compounds with a broad spectrum of potent biological activities. The incorporation of the trifluoromethyl group consistently demonstrates the potential to enhance efficacy across anticancer, antimicrobial, antimalarial, and anti-inflammatory applications. The diverse mechanisms of action, from the inhibition of key enzymes like PI3K and DNA gyrase to the modulation of critical signaling pathways such as EGFR, highlight the rich potential for therapeutic intervention. The data and protocols summarized herein provide a solid foundation for researchers and drug development professionals to build upon, paving the way for the design and discovery of next-generation therapeutic agents based on this powerful chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 23. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Quinolin-4-ols

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of quinolin-4-ols, a core scaffold in numerous synthetic compounds with significant biological activities. Tailored for researchers, scientists, and drug development professionals, this document details the foundational synthetic methodologies, presents key quantitative data, and illustrates the intricate signaling pathways influenced by this important class of molecules.

Introduction: The Emergence of a Privileged Scaffold

The story of quinolin-4-ols, also known in their tautomeric form as quinolin-4-ones, begins in the late 19th century, a period of fervent exploration in synthetic organic chemistry. These heterocyclic compounds, characterized by a fused benzene and pyridine ring system with a hydroxyl group at the 4-position, were initially products of academic curiosity. However, their structural motif would later prove to be a "privileged scaffold" in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, from antimalarials to potent antibiotics and anticancer drugs. This guide traces the arc of discovery from the pioneering synthesis reactions to the elucidation of their mechanisms of action.

Foundational Syntheses: Building the Quinolin-4-ol Core

The construction of the quinolin-4-ol ring system has been achieved through several classical name reactions, each offering a unique pathway to this versatile scaffold. The following sections provide detailed experimental protocols for these seminal syntheses.

The Conrad-Limpach Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[1][2] The reaction proceeds in two key stages: the formation of a β-arylaminoacrylate intermediate, followed by a high-temperature thermal cyclization.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

-

Intermediate Formation: Aniline is reacted with ethyl acetoacetate at room temperature to form ethyl β-anilinocrotonate.

-

Cyclization: 65 g (0.32 mole) of ethyl β-anilinocrotonate is added rapidly to 150 ml of refluxing Dowtherm (a mixture of diphenyl and diphenyl ether).[1] The mixture is stirred and refluxed for an additional 10-15 minutes.[1]

-

Isolation: The reaction mixture is allowed to cool to room temperature, during which a yellow solid separates. Approximately 200 ml of petroleum ether is added, and the solid is collected by filtration and washed.[1]

-

Purification: The crude product is decolorized by treating with activated carbon in boiling water. Upon cooling, white, needle-like crystals of 2-methyl-4-hydroxyquinoline are formed.[1]

The Knorr Quinoline Synthesis (1886)

Ludwig Knorr's synthesis provides a route to 2-hydroxyquinolines, but under certain conditions, can also yield 4-hydroxyquinolines.[2] The reaction involves the cyclization of β-ketoanilides in the presence of a strong acid.

Experimental Protocol: Synthesis of 4-Alkyl-2-hydroxyquinolines (General)

-

Intermediate Formation: An aniline is reacted with a β-ketoester at a higher temperature (around 140 °C) to favor the formation of the β-ketoanilide intermediate.[2]

-

Cyclization: The β-ketoanilide (200 mg) is added to polyphosphoric acid (5-6 g) in a glass vial.[3] The mixture is heated to 80 °C and stirred until a homogenous mixture is formed (approximately 15-20 minutes).[3] The reaction is maintained at this temperature for an additional 90 minutes.[3]

-

Work-up: The reaction mixture is cooled and poured into 50-70 mL of water. The product is then isolated by filtration or extraction.[3]

The Gould-Jacobs Reaction (1939)

This method is a versatile route to 4-hydroxyquinoline-3-carboxylic acid derivatives, which are important precursors for many quinolone antibiotics.[4] The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[4][5]

Experimental Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

-

Condensation: Aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) are heated at 100-130 °C for 1-2 hours. The ethanol byproduct is removed under reduced pressure.

-

Cyclization: The resulting anilidomethylenemalonate intermediate is dissolved in a high-boiling solvent like diphenyl ether and heated to reflux (around 250 °C) for 30-60 minutes. Upon cooling, the 4-hydroxy-3-carboethoxyquinoline precipitates.

-

Hydrolysis: The ester is saponified by refluxing with a 4% aqueous sodium hydroxide solution for 5 hours.

-

Acidification and Isolation: The reaction mixture is cooled and acidified with concentrated HCl to precipitate the 4-hydroxyquinoline-3-carboxylic acid, which is then collected by filtration.

The Camps Cyclization (1899)

The Camps reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines. The ratio of the products is dependent on the reaction conditions and the structure of the starting material.

Experimental Protocol: General Procedure

-

An o-acylaminoacetophenone is dissolved in an alcoholic solution of sodium hydroxide.

-

The mixture is heated to induce intramolecular condensation.

-

The resulting isomeric mixture of hydroxyquinolines is then separated and purified.

Quantitative Data on Early Quinolin-4-ol Syntheses

The following table summarizes the yields and melting points for several historically significant quinolin-4-ol derivatives prepared by the foundational synthetic methods.

| Compound Name | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| 2-Methyl-4-hydroxyquinoline | Conrad-Limpach | 85-90 | 235-236 | [1] |

| 4-Hydroxyquinoline-3-carboxylic acid | Gould-Jacobs | High | >300 | [4] |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Gould-Jacobs | - | 265-267 | |

| 2,3-Dimethyl-4-hydroxyquinoline | Knorr | - | >300 | |

| 4-Hydroxy-8-methylquinoline-3-carboxylic acid | Gould-Jacobs | 50 | - | [6] |

| Methyl 2-(4-hydroxyquinolin-2-yl)acetate | Conrad-Limpach | 31 | 211-214 | [7] |

| 2-(4-Hydroxyquinolin-2-yl)acetic acid | Hydrolysis | 91 | 221-224 | [7] |

Biological Significance and Signaling Pathways

The initial academic interest in quinolin-4-ols transformed into significant pharmaceutical research with the discovery of their potent biological activities. This section explores the key mechanisms of action of quinolin-4-ol derivatives.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The development of nalidixic acid in 1962 marked the dawn of the quinolone antibiotic era.[8] These compounds exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

Anticancer Activity: Targeting Key Signaling Pathways

More recently, quinolin-4-ol derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit critical signaling pathways that drive tumor growth, proliferation, and survival.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a common feature in many cancers. Certain quinolin-4-ol derivatives have been shown to inhibit components of this pathway, leading to apoptosis and reduced cell proliferation.

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth and angiogenesis, respectively. Quinolin-4-ol derivatives have been developed as inhibitors of these receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cancer progression.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

physical and chemical properties of 6-(Trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 6-(Trifluoromethyl)quinolin-4-ol. This guide compiles the available information and provides inferred properties and methodologies based on closely related compounds and general chemical principles. All inferred data should be treated with caution and requires experimental verification.

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and antifungal properties. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and outlines hypothetical experimental protocols for its synthesis and characterization, as well as a general workflow for its potential biological evaluation.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers and databases. For context, properties of the structurally related compound 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline are also included.

| Property | This compound | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline |

| CAS Number | 49713-51-1[1] | 31009-34-4[2] |

| Molecular Formula | C₁₀H₆F₃NO[1] | C₁₀H₅F₄NO[2] |

| Molecular Weight | 213.16 g/mol [1] | 231.15 g/mol [2] |

| Melting Point | 265 °C[1] | 259 - 263 °C[2] |

| Appearance | - | Off-white powder[2] |

| Storage | 2-8°C, stored under nitrogen[1] | - |

Synthesis and Characterization

Proposed Synthetic Protocol (Gould-Jacobs Reaction)

This proposed methodology is based on the general principles of the Gould-Jacobs reaction, a common method for synthesizing quinolin-4-ols.

Materials:

-

4-Aminobenzotrifluoride

-

Diethyl (ethoxymethylene)malonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzotrifluoride (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 100-120°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to reflux (typically 240-260°C) for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring system.

-

Hydrolysis and Precipitation: After cooling, the reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol to hydrolyze the ester intermediate. Subsequent acidification with hydrochloric acid will precipitate the crude this compound.

-

Purification: The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching of the quinolone tautomer, and C-F stretching of the trifluoromethyl group would be expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming its molecular formula.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the quinolin-4-ol moiety and the trifluoromethyl group.

-

Tautomerism: Quinolin-4-ols exist in equilibrium with their keto tautomer, quinolin-4(1H)-one. This tautomerism influences its reactivity.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo various reactions, such as etherification and esterification. It can also be converted to a leaving group for nucleophilic substitution reactions. For instance, treatment with phosphorus pentasulfide could yield the corresponding thioquinoline.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing substituents. The electron-withdrawing nature of the trifluoromethyl group will influence the regioselectivity of these reactions.

Biological Activity and Potential Applications

There is no specific biological activity reported for this compound in the public domain. However, based on the known activities of structurally related quinoline derivatives, it is plausible to hypothesize potential therapeutic applications.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties through various mechanisms, such as kinase inhibition or DNA intercalation. The presence of the trifluoromethyl group could enhance such activities.

-

Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal agents. It would be valuable to screen this compound against a panel of pathogenic bacteria and fungi.

-

Antimalarial Activity: Quinolines are a well-known class of antimalarial drugs. The hydroxyl group at the 4-position is a common feature in some antimalarial quinolines, suggesting a potential avenue for investigation.[2]

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis, characterization, and potential biological evaluation of this compound.

Conclusion

While this compound is commercially available, it remains a largely uncharacterized compound in the scientific literature. Its structural features, namely the quinolin-4-ol core and the 6-trifluoromethyl substituent, suggest that it could possess interesting biological activities. This technical guide provides a foundation for researchers and drug development professionals by summarizing the known information and presenting logical, albeit hypothetical, pathways for its synthesis, characterization, and biological evaluation. Further experimental investigation is necessary to fully elucidate the physical, chemical, and biological properties of this promising molecule.

References

Spectroscopic and Structural Elucidation of 6-(Trifluoromethyl)quinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(trifluoromethyl)quinolin-4-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of its predicted spectroscopic data based on known chemical principles and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural verification and characterization of this molecule.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₆F₃NO. Its structure, featuring a quinoline core substituted with a hydroxyl group and a trifluoromethyl group, makes it a molecule of interest in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for its unequivocal identification and for understanding its chemical behavior.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from analogous quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 - 12.5 | br s | - | -OH |

| ~8.3 - 8.5 | d | ~8.5 | H-5 |

| ~7.8 - 8.0 | dd | ~8.5, ~2.0 | H-7 |

| ~7.7 - 7.9 | d | ~2.0 | H-8 |

| ~7.4 - 7.6 | d | ~7.0 | H-2 |

| ~6.3 - 6.5 | d | ~7.0 | H-3 |

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C-4 |

| ~148 - 152 | C-8a |

| ~140 - 145 | C-2 |

| ~130 - 135 | C-7 |

| ~125 - 130 (q, ¹JCF ≈ 270 Hz) | -CF₃ |

| ~122 - 127 (q, ²JCCF ≈ 30 Hz) | C-6 |

| ~120 - 125 | C-5 |

| ~118 - 122 | C-4a |

| ~115 - 120 | C-8 |

| ~105 - 110 | C-3 |

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Strong | O-H stretch (intramolecular hydrogen bonding) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1640 - 1620 | Strong | C=O stretch (keto-enol tautomerism) |

| ~1600, 1580, 1470 | Medium to Strong | Aromatic C=C stretch |

| ~1350 - 1100 | Strong, Multiple Bands | C-F stretch (trifluoromethyl group) |

| ~1250 - 1200 | Strong | C-O stretch |

| ~850 - 800 | Strong | Aromatic C-H bend (out-of-plane) |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 213 | 100 | [M]⁺ (Molecular Ion) |

| 185 | Moderate | [M - CO]⁺ |

| 144 | Moderate | [M - CF₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Compare the obtained spectrum with the predicted data and with spectra of related compounds.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Procedure (using GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Gas Chromatography: The compound is vaporized and separated from the solvent on a capillary GC column. A suitable temperature program should be used to ensure good separation and peak shape.

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: A streamlined workflow for conducting NMR spectroscopic analysis.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Potential Therapeutic Targets of Trifluoromethylquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of trifluoromethylquinolines, a promising class of heterocyclic compounds in modern drug discovery. The incorporation of a trifluoromethyl group into the quinoline scaffold significantly enhances metabolic stability and biological activity, making these compounds attractive candidates for development against a range of diseases, most notably cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in the field.

Core Therapeutic Targets and Quantitative Data

Trifluoromethylquinolines have demonstrated inhibitory activity against a variety of molecular targets implicated in cancer progression. The primary targets identified in the literature include key enzymes in signaling pathways that control cell growth, proliferation, and survival. The following table summarizes the in vitro efficacy of various trifluoromethylquinoline derivatives and related quinoline compounds against these targets and cancer cell lines.

| Compound Class | Target/Cell Line | IC50 (µM) | Notes |

| Trifluoromethylquinoline Derivatives | PI3K | Several derivatives show good activity, with some exhibiting higher potency than the reference drug doxorubicin.[1] Molecular docking studies suggest binding to the active site of PI3K.[1] | |

| SGK1 | 0.39 | Compound 12f, a 4-trifluoromethylquinoline derivative, showed potent SGK1 inhibition.[2] | |

| HDAC1 | Submicromolar | Trifluoromethyl ketones, a related class, have been identified as submicromolar inhibitors of HDACs.[3] A specific trifluoromethyl quinoline derivative, FKL117, has been shown to target and inhibit HDAC1.[4] | |

| Tubulin Polymerization | 3.06 | A dihydroquinolin-4(1H)-one derivative inhibited tubulin polymerization.[5] | |

| c-Met | 2.3 - 9.3 | 3,5-diamino-7-trifluoromethylquinolines and 3,6-disubstituted quinolines have shown potent c-Met inhibition.[6][7] | |

| Quinoline/Quinazoline Derivatives | EGFR | 0.0145 - 7.56 | A range of quinazoline and imidazo[1,2-a]quinoxaline-based inhibitors have been developed with potent activity against both wild-type and mutant EGFR.[3][8][9] |

| VEGFR-2 | 0.0037 - 0.42 | Bis([1][8][10]triazolo)[4,3-a:3',4'-c]quinoxaline and quinazoline derivatives have demonstrated potent VEGFR-2 inhibition.[11][12][13] | |

| Antiproliferative Activity | |||

| A549 (Lung Cancer) | 0.008 - 8.46 | Various quinoline and quinazoline derivatives have shown potent antiproliferative activity.[5][9] | |

| K562 (Leukemia) | 0.003 - 5.29 | ||

| HepG2 (Liver Cancer) | 0.009 | ||

| MDA-MB-231 (Breast Cancer) | 0.024 |

Key Signaling Pathways and Mechanisms of Action

Trifluoromethylquinolines exert their therapeutic effects by modulating critical signaling pathways involved in tumorigenesis. Understanding these pathways is essential for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[14][15] Aberrant activation of this pathway is a common feature in many cancers. Trifluoromethylquinolines have been shown to inhibit PI3K, thereby blocking the downstream signaling cascade.[1]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][10] Overexpression or mutation of EGFR is common in various cancers. Quinoline-based compounds can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell motility, invasion, and proliferation.[14][16][17][18] Dysregulation of the HGF/c-Met axis is implicated in tumor growth and metastasis. Trifluoromethylquinolines have been developed as potent inhibitors of c-Met kinase activity.[6][7]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylquinolines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase (e.g., PI3K, EGFR, VEGFR-2, c-Met)

-

Kinase-specific substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate.

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase buffer. Add 2 µL of this mixture to each well.

-

Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Kₘ value for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[18][19][20]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 to 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.[4][9][21][22]

Conclusion

Trifluoromethylquinolines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their ability to target multiple key signaling pathways, including PI3K/Akt/mTOR, EGFR, and c-Met, underscores their promise as multi-targeted anticancer agents. The data and protocols presented in this guide provide a solid foundation for further research and development of this important class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of trifluoromethylquinolines will be crucial for the design of next-generation therapeutics with improved efficacy and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sketchviz.com [sketchviz.com]

- 14. benchchem.com [benchchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. GraphViz Examples and Tutorial [graphs.grevian.org]

- 21. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-(Trifluoromethyl)quinolin-4-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide focuses on the in silico modeling of 6-(Trifluoromethyl)quinolin-4-ol, a member of this versatile class of compounds. In the absence of direct experimental data for this specific molecule, this document outlines a comprehensive computational workflow based on established methodologies for analogous quinoline derivatives. We will explore potential biological targets, detail the protocols for molecular docking and molecular dynamics simulations, and provide a framework for analyzing the interaction of this compound at the atomic level. This guide serves as a practical resource for researchers aiming to investigate the therapeutic potential of this and similar compounds through computational approaches.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[1] Derivatives of quinoline have been developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[2][3] The inclusion of a trifluoromethyl group, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it an attractive moiety for drug design.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding of small molecules to biological macromolecules, elucidate mechanisms of action, and guide the design of more potent and selective drug candidates.[4] This guide provides a detailed overview of the computational techniques applicable to the study of this compound.

Potential Biological Targets for this compound

Given that the closely related compound, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, serves as a precursor for antitubercular and antiplasmodial agents, a logical starting point for the in silico investigation of this compound is to explore its potential as an antimicrobial agent. Dihydrofolate reductase (DHFR) is a well-validated target in various pathogens, and quinoline derivatives have been investigated as DHFR inhibitors. Therefore, for the purpose of this guide, we will consider Staphylococcus aureus Dihydrofolate Reductase (SaDHFR) as a representative biological target.

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound's interaction with a selected protein target, such as SaDHFR.

Ligand and Receptor Preparation

A crucial first step in any molecular modeling study is the preparation of both the small molecule (ligand) and the protein (receptor) structures.

Experimental Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound can be built using molecular modeling software such as Avogadro, ChemDraw, or the online PubChem Sketcher.

-

The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a low-energy conformation.

-

Appropriate protonation states at physiological pH (7.4) should be assigned. For this compound, the quinolin-4-ol moiety can exist in tautomeric forms, which should be considered.